molecular formula C20H24N4O2S B2365307 N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1235135-95-1

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2365307
M. Wt: 384.5
InChI Key: DJJSVUWGFZDDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5. The purity is usually 95%.
BenchChem offers high-quality N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Novel Heterocyclic Compounds

Research on novel heterocyclic compounds derived from visnaginone and khellinone demonstrated their synthesis and potential as anti-inflammatory and analgesic agents. These compounds include various heterocyclic structures such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, highlighting the versatility of heterocyclic chemistry in drug discovery (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Anticancer Evaluation of Thiadiazole Derivatives

A study on the microwave-assisted synthesis of benzamide derivatives containing thiadiazole scaffolds showed promising anticancer activities against various human cancer cell lines. This demonstrates the potential of incorporating thiadiazole groups into novel compounds for therapeutic applications (S. Tiwari et al., 2017).

Mechanistic Insights and Molecular Interactions

Molecular Interaction with CB1 Cannabinoid Receptor

A study investigating the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor provided insights into the conformational analysis and pharmacophore models for cannabinoid receptor ligands. This research underscores the importance of molecular design and interaction studies in the development of receptor-specific drugs (J. Shim et al., 2002).

Drug Metabolism and Pharmacokinetics

Metabolism of SB-649868

The disposition and metabolism study of SB-649868, an orexin 1 and 2 receptor antagonist, provided detailed insights into its pharmacokinetic profile, including elimination pathways and metabolite characterization. Such studies are crucial for understanding the pharmacological and toxicological properties of new therapeutic agents (C. Renzulli et al., 2011).

properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-13-9-17(14(2)26-13)12-24-7-5-15(6-8-24)11-21-20(25)16-3-4-18-19(10-16)23-27-22-18/h3-4,9-10,15H,5-8,11-12H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJSVUWGFZDDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C3=CC4=NSN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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